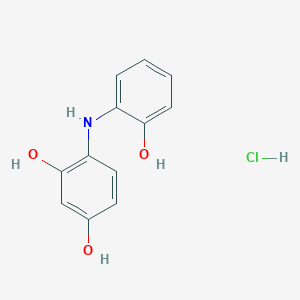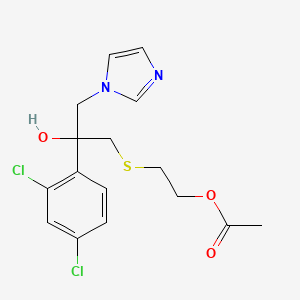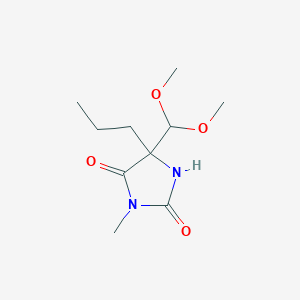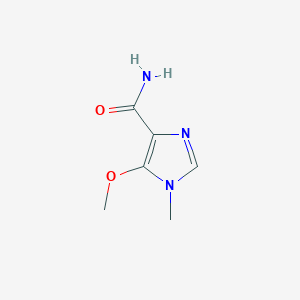![molecular formula C8H13NO2 B12932234 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of an amino group and a carboxylic acid group makes it an important building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process includes steps such as iodolactonization, reduction, and hydrolysis . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with electrophilic reagents to form addition products . It can also undergo epoxidation reactions with reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and MCPBA . Reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, reactions with electrophilic reagents can yield polyfunctionalized bicyclic systems, while epoxidation reactions produce epoxides .
Scientific Research Applications
5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology, it is used as an amino acid transport inhibitor, which can help study the transport mechanisms of amino acids across cell membranes . In medicine, it has been investigated for its potential as a glutamate dehydrogenase activator, which could have implications for diabetes treatment . Additionally, it has applications in the study of insulin secretion and β-cell protection .
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its role as an activator of glutamate dehydrogenase (GDH). GDH is a mitochondrial enzyme that plays a crucial role in insulin secretion by catalyzing the interconversion of glutamate and α-ketoglutarate . By activating GDH, this compound enhances glucose-stimulated insulin secretion and protects β-cells from apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid include 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid and 2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . These compounds share the bicyclic structure but differ in the functional groups attached to the ring system.
Uniqueness: What sets this compound apart is its specific combination of an amino group and a carboxylic acid group on the bicyclic framework. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
GTRUFTQABLIOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


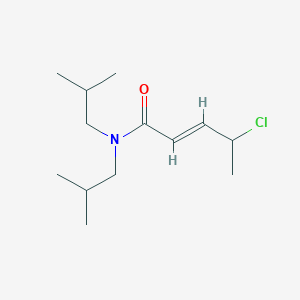
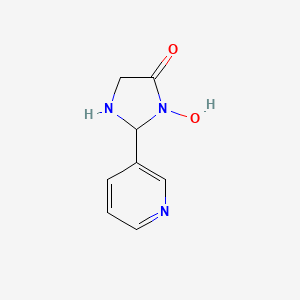
![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
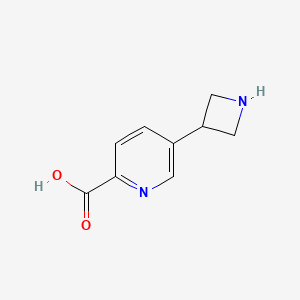

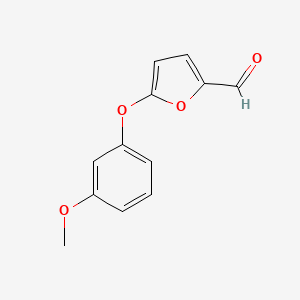
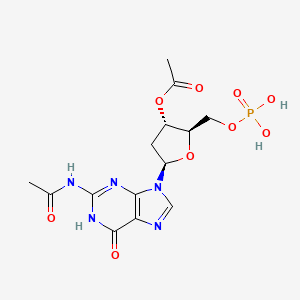
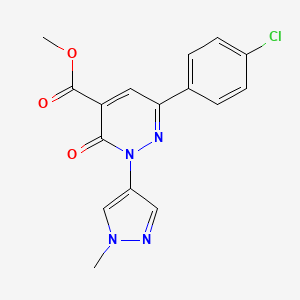
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
